2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, an amino group, and a cyclopropylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with cyclopropylmethyl chloride, followed by the introduction of an amino group through reductive amination. The final step involves the formation of the ethanone moiety through a condensation reaction with an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-(methylamino)piperidin-1-yl)ethanone
- 2-Amino-1-(4-(ethylamino)piperidin-1-yl)ethanone
- 2-Amino-1-(4-(propylamino)piperidin-1-yl)ethanone
Uniqueness
2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, biological activity, and potential therapeutic applications.
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C11H21N3O/c12-7-11(15)14-5-3-10(4-6-14)13-8-9-1-2-9/h9-10,13H,1-8,12H2 |
InChI Key |
LJEYRSFWDFHEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCN(CC2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.